molecular formula C10H14BFO3 B1284266 2-Butoxy-6-fluorophenylboronic acid CAS No. 870777-19-8

2-Butoxy-6-fluorophenylboronic acid

Cat. No. B1284266
M. Wt: 212.03 g/mol
InChI Key: YWSPOYUEAHISTN-UHFFFAOYSA-N
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Description

2-Butoxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has an average mass of 212.026 Da and a monoisotopic mass of 212.102005 Da . It is a valuable building block in organic synthesis .


Chemical Reactions Analysis

Pinacol boronic esters, including 2-Butoxy-6-fluorophenylboronic acid, are highly valuable building blocks in organic synthesis. They are used in many protocols for the functionalizing deboronation of alkyl boronic esters . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

2-Butoxy-6-fluorophenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 340.1±52.0 °C at 760 mmHg, and a flash point of 159.5±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 3.20 .

Scientific Research Applications

  • Gene Editing

    • 2-Butoxy-6-fluorophenylboronic acid is used in proteomics research applications .
  • Material Science

    • This compound can be used as a precursor for the synthesis of new functional materials with specific optical or electronic properties.
  • Organic Chemistry

    • Researchers utilize 2-Butoxy-6-fluorophenylboronic acid in the exploration of new synthetic methodologies and reaction mechanisms.
  • Preparation of Phenylboronic Catechol Esters

    • 2-Butoxy-6-fluorophenylboronic acid is used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
  • Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

    • This compound is used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
  • Protodeboronation of Pinacol Boronic Esters
    • 2-Butoxy-6-fluorophenylboronic acid can be used in the protodeboronation of pinacol boronic esters .
    • This process is a part of a formal anti-Markovnikov hydromethylation of alkenes .
    • The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
  • Rhodium-Catalyzed Enantioselective Addition Reactions

    • 2-Butoxy-6-fluorophenylboronic acid can be used in rhodium-catalyzed enantioselective addition reactions .
  • Site-Selective Suzuki-Miyaura Arylation Reactions

    • This compound can be used in site-selective Suzuki-Miyaura arylation reactions .

properties

IUPAC Name

(2-butoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(12)10(9)11(13)14/h4-6,13-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSPOYUEAHISTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584542
Record name (2-Butoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-6-fluorophenylboronic acid

CAS RN

870777-19-8
Record name (2-Butoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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